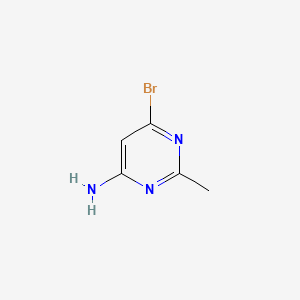

4-Amino-6-bromo-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWWKIWMCYZMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719204 | |

| Record name | 6-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161763-15-0 | |

| Record name | 6-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

4-Amino-6-bromo-2-methylpyrimidine, identified by its CAS number 1161763-15-0, is a strategically important heterocyclic building block in the field of medicinal chemistry.[1][2][3][4] Its unique structural arrangement, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on the pyrimidine core, offers a trifecta of functional handles for chemical modification. This versatility makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery programs.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1161763-15-0 | [1][2][3] |

| Molecular Formula | C₅H₆BrN₃ | [4] |

| Molecular Weight | 188.03 g/mol | [4] |

| IUPAC Name | 6-bromo-2-methylpyrimidin-4-amine | [4] |

| Synonyms | This compound, 6-Bromo-2-methyl-4-pyrimidinamine | [1][4] |

| Appearance | Off-white to pale yellow solid (typical) | Inferred from related compounds |

| Melting Point | Not explicitly reported; likely a solid at room temperature | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural similarity |

Spectroscopic Profile (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the methyl protons (δ ≈ 2.3-2.5 ppm), a singlet for the pyrimidine ring proton (δ ≈ 6.5-7.0 ppm), and a broad singlet for the amino protons (δ ≈ 7.0-7.5 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Predicted chemical shifts would include signals for the methyl carbon (δ ≈ 20-25 ppm), and the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield (δ ≈ 150-160 ppm), the carbon with the amino group also downfield (δ ≈ 160-165 ppm), and the other ring carbons appearing at characteristic shifts.

-

FT-IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic ring (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.

Synthesis and Manufacturing

The synthesis of this compound typically involves the bromination of a corresponding hydroxypyrimidine precursor. A general and plausible synthetic route is outlined below.

General Synthesis Pathway

Caption: General synthetic route to this compound.

Experimental Protocol: Bromination of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is based on established methods for the bromination of hydroxypyrimidines.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-hydroxy-6-methylpyrimidine.

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide (POBr₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to a temperature of 120-140°C and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic substitutions, amidations, and the formation of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling with boronic acids or their esters. This is a cornerstone reaction for exploring the structure-activity relationship (SAR) in drug discovery programs.

-

Buchwald-Hartwig Amination: This transformation enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyrimidine ring.

Caption: Key cross-coupling reactions of this compound.

Role in Kinase Inhibitor Synthesis

Substituted aminopyrimidines are a well-established scaffold in the design of kinase inhibitors. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 6-position, introduced via cross-coupling reactions with this compound, can be tailored to occupy the hydrophobic pocket of the kinase, thereby influencing potency and selectivity. Numerous publications describe the synthesis of various kinase inhibitors utilizing similar aminobromopyrimidine cores.[5][6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds suggest the following precautions:

-

Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value building block for the synthesis of biologically active molecules. Its well-defined reactive sites allow for a modular and efficient approach to the creation of diverse chemical libraries for drug discovery. The ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted therapies continues to grow, the importance of such versatile intermediates is set to increase, solidifying the role of this compound in the future of pharmaceutical research and development.

References

- 1. This compound | 1161763-15-0 [sigmaaldrich.com]

- 2. This compound | 1161763-15-0 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine

This guide provides a comprehensive overview of 4-Amino-6-bromo-2-methylpyrimidine, a key building block in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental data.

Core Molecular Attributes

This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. The strategic placement of an amino group, a bromine atom, and a methyl group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1]

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | [2] |

| Molecular Weight | 188.03 g/mol | [2] |

| Monoisotopic Mass | 186.97451 Da | [2] |

Table 1: Key molecular identifiers for this compound.

Chemical Structure and Nomenclature

The structural arrangement of atoms dictates the molecule's reactivity and its interactions with biological targets.

-

IUPAC Name: 6-bromo-2-methylpyrimidin-4-amine[2]

-

CAS Number: 1161763-15-0[2]

-

Synonyms: this compound, 6-Bromo-2-methyl-4-pyrimidinamine[2][3]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in various chemical and biological systems. These properties influence solubility, membrane permeability, and reactivity.

| Property | Value | Method |

| XLogP3 | 1.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 51.8 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 9 | Computed by PubChem |

Table 2: Computed physicochemical properties of this compound. Data sourced from PubChem.[2]

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. The presence of the bromine atom on the pyrimidine ring of this compound makes it a valuable precursor for introducing further molecular diversity through cross-coupling reactions.

A general approach for the synthesis of brominated pyrimidines involves the reaction of aminonitriles with halogenoacetonitriles in the presence of a strong acid catalyst, such as dry hydrogen bromide in dioxane.[4] This one-pot method offers an efficient route to these otherwise difficult-to-access compounds.[4]

Caption: Generalized workflow for the synthesis of bromopyrimidines.

The amino group at the 4-position and the bromine atom at the 6-position provide two key reactive sites. The amino group can act as a nucleophile, while the bromine atom is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for the sequential or orthogonal functionalization of the pyrimidine core.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for various biological targets.

Substituted aminopyrimidines, such as this compound, are key intermediates in the synthesis of compounds targeting a range of diseases. For instance, the pyrimido[4,5-d]pyrimidine core, which can be constructed from aminopyrimidine precursors, is found in potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[5] The versatility of the 2-amino-5-bromo-pyridine scaffold, a related structure, highlights the potential of these building blocks in generating diverse libraries of compounds for biological screening.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the C5-H proton, a singlet for the methyl protons, and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbon atom attached to the bromine (C6) would be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately equal intensity).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl group and aromatic ring, and C=N and C=C stretching vibrations of the pyrimidine ring.

Sources

A Technical Guide to the Synthesis of 4-Amino-6-bromo-2-methylpyrimidine: A Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4-Amino-6-bromo-2-methylpyrimidine, a valuable pyrimidine derivative in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each stage of the synthesis is detailed with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high purity of the final product. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and practical, step-by-step methodologies.

Strategic Approach: Retrosynthetic Analysis

The design of an efficient synthesis requires a logical deconstruction of the target molecule. This compound possesses three distinct functional groups on the pyrimidine core: an amino group, a bromine atom, and a methyl group. The chosen synthetic strategy involves a sequential, regioselective introduction of these functionalities onto a precursor pyrimidine ring, which is constructed in the initial step.

The retrosynthetic analysis reveals a plausible pathway beginning with the formation of a dihydroxy pyrimidine intermediate, followed by halogenation, and then sequential, selective nucleophilic aromatic substitutions. This approach is favored due to the high yields of the initial condensation reaction and the well-established methods for halogenating and functionalizing the pyrimidine ring.

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of the Core Intermediate: 4,6-Dihydroxy-2-methylpyrimidine

The foundational step in this synthesis is the construction of the pyrimidine ring system. This is achieved through a classical condensation reaction between an amidine and a β-dicarbonyl compound.

Mechanism & Rationale: The reaction proceeds via the condensation of acetamidinium chloride with diethyl malonate.[1] A strong base, such as sodium methoxide or sodium ethoxide, is essential to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine, leading to a cyclization and subsequent dehydration to form the stable pyrimidine ring. The use of an alkoxide base in its corresponding alcohol solvent is standard practice to avoid transesterification.[1] The reaction is typically refluxed to ensure completion, with yields reported to be consistently high.[1]

Experimental Protocol: 4,6-Dihydroxy-2-methylpyrimidine

-

Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 18.4 g (0.34 mol) of sodium methoxide to 150 mL of dry methanol under an inert atmosphere (N₂) and cool in an ice bath.[2]

-

Addition of Reagents: To the stirred sodium methoxide solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.[2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir the reaction mixture for 3-5 hours. The solution will typically become a creamy white suspension.[2]

-

Work-up: After the reaction is complete, remove the methanol via distillation under reduced pressure.[2] Dissolve the resulting solid in approximately 50 mL of water.

-

Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding 4M HCl until the pH is between 1 and 2. A white solid will precipitate.[2]

-

Isolation: Stir the suspension at 0 °C for 3-5 hours to ensure complete crystallization.[2] Filter the solid by suction, wash sequentially with ice-cold water and ice-cold methanol, and dry under vacuum to yield the final product.[2]

| Parameter | Value | Reference |

| Starting Materials | Acetamidine HCl, Dimethyl Malonate | [2][3] |

| Base | Sodium Methoxide | [2] |

| Solvent | Methanol | [2] |

| Reaction Time | 3-5 hours | [2] |

| Temperature | 18-25 °C | [2] |

| Reported Yield | ~86% | [2] |

| Melting Point | >300 °C | [4] |

Step 2: Dihalogenation of the Pyrimidine Core

With the pyrimidine ring constructed, the hydroxyl groups must be converted into more versatile leaving groups to allow for subsequent nucleophilic substitutions. Chlorination is a highly effective and common method for this transformation.

Mechanism & Rationale: The conversion of the dihydroxy pyrimidine (which exists predominantly in its keto-enol tautomeric form as a pyrimidinedione) to the dichloro derivative is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][5] The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack by the chloride ion. This process occurs at both the 4 and 6 positions. Using a slight excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups.

Experimental Protocol: 4,6-Dichloro-2-methylpyrimidine

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine to a mixture of thionyl chloride (18.9 g, 0.16 mol) and acetonitrile.[5]

-

Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[5]

-

Work-up: Once the starting material is consumed, remove the excess thionyl chloride by distillation under reduced pressure.[5]

-

Isolation: Carefully and slowly pour the residue into 50 g of ice water. A solid will precipitate out of the solution.[5]

-

Purification: Filter the precipitated solid and purify by column chromatography to obtain the pure 4,6-dichloro-2-methylpyrimidine as a white solid.[5]

| Parameter | Value | Reference |

| Starting Material | 4,6-Dihydroxy-2-methylpyrimidine | [5] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [5] |

| Solvent | Acetonitrile | [5] |

| Reaction Time | 3 hours | [5] |

| Temperature | 80 °C | [5] |

| Reported Yield | ~94% | [5] |

Step 3: Regioselective Mono-Amination

This step is crucial for differentiating the two halogenated positions. A selective nucleophilic aromatic substitution (SNAr) is performed to install the amino group at one of the two positions, leaving the other available for the final bromination step.

Mechanism & Rationale: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atoms. The first amination can often be achieved without a metal catalyst, proceeding via a classic SNAr mechanism.[6] This reaction involves the addition of an amine nucleophile to form a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. For this synthesis, a protected or direct source of ammonia (e.g., aqueous ammonia or an ammonia equivalent) is used. The reaction conditions, such as temperature and solvent, are controlled to favor mono-substitution over di-substitution. The introduction of the first electron-donating amino group deactivates the ring towards a second catalyst-free substitution, aiding in the selective isolation of the mono-aminated product.[6]

Experimental Protocol: 4-Amino-6-chloro-2-methylpyrimidine

Note: This is a generalized protocol based on standard procedures for mono-amination of dichloropyrimidines.[6][7]

-

Reaction Setup: In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 mmol) in a suitable solvent such as dioxane or DMF (10 mL).

-

Addition of Reagents: Add an excess of the aminating agent (e.g., a concentrated solution of ammonia in methanol or aqueous ammonia, ~5-10 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. Stir vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, vent the vessel carefully. Remove the solvent under reduced pressure.

-

Isolation: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purification: Purify the crude product by column chromatography (silica gel) to isolate the 4-amino-6-chloro-2-methylpyrimidine.

Step 4: Final Halogen Exchange for Bromination

The final step involves converting the remaining chloro group into the target bromo group. This is typically accomplished through a halogen exchange (Halex) reaction.

Mechanism & Rationale: The Halex reaction is a type of nucleophilic aromatic substitution where one halogen is replaced by another. In this case, the chloride at the C6 position is replaced by bromide. The reaction is driven by the nucleophilicity of the bromide ion and often facilitated by a polar aprotic solvent that can solvate the cation of the bromide salt (e.g., NaBr or KBr) without strongly solvating the bromide anion, thus enhancing its nucleophilicity. While a specific protocol for this exact molecule is not readily available in the cited literature, this transformation is a standard and chemically sound procedure in heterocyclic chemistry.

Proposed Protocol: this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (10 mL).

-

Addition of Reagents: Add a source of bromide ions, such as sodium bromide (3.0 mmol, 3 equivalents), to the solution. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) may be added to improve solubility and reaction rate.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound. The product's identity should be confirmed by NMR, MS, and melting point analysis.[8]

Overall Synthesis Workflow & Conclusion

The described four-step synthesis provides a reliable and scalable route to this compound. The pathway leverages a high-yielding initial cyclocondensation, followed by robust and regioselective functionalization steps.

Caption: Forward synthesis workflow for this compound.

This in-depth guide outlines a logical and field-proven synthetic strategy. By explaining the causality behind each step and providing detailed, self-validating protocols, researchers are equipped to confidently produce this key heterocyclic intermediate for applications in drug discovery and development.

References

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link].

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link].

-

Ningbo Innopharmchem Co.,Ltd. Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. Available at: [Link].

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link].

- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

-

PubChem. This compound. Available at: [Link].

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines [mdpi.com]

- 8. This compound | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-bromo-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-6-bromo-2-methylpyrimidine. In the absence of a complete, publicly available experimental dataset, this document leverages advanced spectral prediction methodologies and comparative analysis with structurally related compounds to present a reliable interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the identification and characterization of this and similar pyrimidine derivatives.

Introduction: The Significance of Spectroscopic Analysis

This compound (IUPAC name: 6-bromo-2-methylpyrimidin-4-amine) is a substituted pyrimidine with potential applications in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for understanding its reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide delves into the expected spectroscopic signatures of this molecule, providing a detailed, albeit predictive, roadmap for its analysis.

The methodologies outlined herein are grounded in the fundamental principles of each spectroscopic technique and are validated by comparison with known data for analogous pyrimidine structures. This approach ensures a high degree of scientific integrity and provides a self-validating system for the interpretation of predicted spectral data.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, along with its key chemical identifiers.

Molecular Structure:

Figure 1: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 6-bromo-2-methylpyrimidin-4-amine | PubChem[1] |

| CAS Number | 1161763-15-0 | PubChem[1] |

| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |

| Molecular Weight | 188.03 g/mol | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. These predictions are based on established NMR prediction algorithms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the amino protons, and the pyrimidine ring proton. The predicted chemical shifts are presented in the table below.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~6.4 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~2.4 | Singlet | 3H | -CH₃ |

Interpretation:

-

The **amino protons (-NH₂) ** are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can be highly dependent on the solvent and concentration.

-

The pyrimidine ring proton (H-5) is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the aromatic ring and the electronegative nitrogen atoms.

-

The methyl protons (-CH₃) will also appear as a singlet, characteristic of a methyl group attached to a pyrimidine ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the five carbon atoms are as follows:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~162 | C-4 |

| ~158 | C-6 |

| ~108 | C-5 |

| ~25 | -CH₃ |

Interpretation:

-

The carbon atoms of the pyrimidine ring (C-2, C-4, and C-6) are expected to be significantly downfield due to the deshielding effects of the nitrogen atoms and the bromine substituent.

-

The C-5 carbon is predicted to be the most upfield of the ring carbons.

-

The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) |

| 3100 - 3000 | Weak-Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Weak-Medium | C-H stretching (methyl group) |

| 1650 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1580 - 1550 | Strong | N-H bending (amino group) |

| 1450 - 1400 | Medium | C-H bending (methyl group) |

| ~1050 | Medium-Strong | C-Br stretching |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is a characteristic signature of the N-H stretching vibrations of the primary amine.

-

The aromatic and aliphatic C-H stretching vibrations are expected in their typical regions.

-

The strong absorptions in the 1650-1600 cm⁻¹ range are indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.

-

The presence of a C-Br bond is expected to give rise to a medium to strong absorption band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 187 and 189 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways.

Fragmentation Workflow:

Sources

A Technical Guide to the Crystal Structure and Morphology of 4-Amino-6-bromo-2-methylpyrimidine: Bridging Theory and Pharmaceutical Application

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-bromo-2-methylpyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and drug development.[1][2] The solid-state properties of this compound, governed by its crystal structure and morphology, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability.[3][4] This technical guide provides an in-depth analysis of the anticipated crystal structure and morphology of this compound. In the absence of a publicly available crystal structure for this specific molecule, this guide synthesizes data from closely related aminobromopyrimidine analogues and fundamental principles of crystal engineering to predict its solid-state behavior. We will explore the influential role of intermolecular forces, detail the experimental methodologies for crystallographic and morphological characterization, and discuss the profound implications of these solid-state properties on drug development processes.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Design

The pyrimidine ring is a foundational heterocyclic scaffold in a vast array of biologically active compounds, including endogenous nucleobases and a wide range of synthetic drugs.[5] Its unique electronic properties and capacity for diverse substitutions make it a privileged structure in medicinal chemistry.[6] The compound this compound, with its amino, bromo, and methyl substitutions, presents multiple functional groups that can engage in a variety of intermolecular interactions, making the study of its solid-state structure particularly compelling.[7] Understanding the crystal packing and morphology is not merely an academic exercise; it is a critical step in pre-formulation studies that can dictate the success of a drug candidate.[8]

Predicted Crystal Structure and Intermolecular Interactions

While the definitive crystal structure of this compound has not been publicly reported, we can infer its likely packing motifs by examining the crystal structures of analogous compounds and considering the dominant intermolecular forces at play.

Key Intermolecular Interactions

The molecular structure of this compound features several key functional groups capable of forming strong and directional intermolecular interactions:

-

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are strong hydrogen bond acceptors. This donor-acceptor pairing is a primary driver in the crystal packing of many aminopyrimidines.[9][10] It is highly probable that the crystal structure of this compound will be dominated by N-H···N hydrogen bonds, potentially forming dimeric or catemeric synthons.[11][12]

-

Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonds, particularly with bromine, are recognized as significant and directional interactions in crystal engineering, often competing with or complementing hydrogen bonds.[11][12] The bromine atom could interact with the electron-rich nitrogen atoms of adjacent pyrimidine rings or other Lewis basic sites.

-

π-π Stacking: The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, which would further stabilize the crystal lattice. These interactions are common in planar heterocyclic compounds.

Based on studies of similar amide-substituted 2-aminopyrimidine derivatives, it is plausible that a robust hydrogen-bonded dimer is formed via the amino group and one of the ring nitrogens.[11][12] The bromine atoms could then direct the packing of these dimers through halogen bonding. A structurally related compound, trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexanol, demonstrates the involvement of both N-H···O and O-H···N hydrogen bonds in forming layered structures.[13] This suggests that in the absence of a hydroxyl group, the N-H···N interactions in this compound would be pivotal.

Anticipated Crystal Packing

Given the functional groups present, a centrosymmetric dimer formed by N-H···N hydrogen bonds between the amino groups and the N1 nitrogen of the pyrimidine ring is a highly probable supramolecular synthon. The overall three-dimensional structure would then be constructed through a combination of weaker C-H···N interactions, π-π stacking of the pyrimidine rings, and potentially Br···N halogen bonds.

The Importance of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[14][15] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: This directly impacts bioavailability.[4]

-

Stability: Both chemical and physical stability can vary between polymorphs.

-

Mechanical Properties: This affects manufacturability, such as tableting performance.[16][17]

The potential for polymorphism in this compound should be thoroughly investigated during its development. The presence of multiple hydrogen bond donors and acceptors, along with the possibility of different halogen bonding motifs, increases the likelihood of accessing different crystalline arrangements under various crystallization conditions.

Crystal Morphology and Its Pharmaceutical Implications

Crystal morphology, or habit, describes the external shape of a crystal.[8] This macroscopic property is a direct consequence of the internal crystal structure and the relative growth rates of different crystal faces. The morphology of an API can significantly influence its processing and formulation.[16][18]

| Property Affected | Impact of Crystal Morphology |

| Flowability | Equant or spherical crystals generally exhibit better flow properties than needle-like or plate-like crystals, which is crucial for uniform die filling during tableting.[18] |

| Compactability | The ability of a powder to be compressed into a tablet is influenced by the crystal habit.[16] |

| Dissolution Rate | The dissolution rate can be affected by the specific crystal faces exposed to the dissolution medium, as different faces can have different surface energies and intermolecular interactions.[18][19] |

| Filterability | The efficiency of filtration during manufacturing is dependent on the shape and size distribution of the crystals. |

The predicted morphology of this compound would likely be prismatic or plate-like, arising from the layered packing driven by hydrogen and halogen bonds. However, the final morphology can be engineered by controlling the crystallization conditions.

Experimental Protocols for Characterization

A comprehensive understanding of the solid-state properties of this compound requires a suite of analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[20]

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, cooling crystallization, or vapor diffusion.[3] A variety of solvents should be screened to explore potential polymorphs.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[20]

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding information on unit cell parameters, space group, atomic coordinates, and intermolecular interactions.[21]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess polymorphism. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

Methodology:

-

Sample Preparation: A finely powdered sample of the material is prepared.

-

Data Collection: The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ).

-

Pattern Analysis: The resulting diffractogram is compared to known patterns or simulated patterns from SC-XRD data to identify the crystalline form.

Microscopy

Techniques such as Scanning Electron Microscopy (SEM) and Optical Microscopy are used to visualize the crystal morphology.

Methodology:

-

Sample Preparation: Crystals are mounted on a suitable substrate. For SEM, samples are typically sputter-coated with a conductive material.

-

Imaging: The sample is imaged to determine the size, shape, and surface features of the crystals.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the crystalline material, including melting point, desolvation, and decomposition. These techniques are also valuable for identifying polymorphic transitions.

Structure-Property Relationships and Drug Development

The interplay between the crystal structure and the bulk properties of this compound is a critical consideration for its development as a therapeutic agent.

-

Solubility Enhancement: A detailed understanding of the crystal packing can inform strategies for developing more soluble forms, such as co-crystals or salts, by targeting the disruption or modification of the strong intermolecular interactions.[9]

-

Formulation Design: Knowledge of the crystal morphology is essential for designing robust and reproducible manufacturing processes for solid dosage forms.[16][17] For instance, if the initial crystalline form has poor flowability, crystallization engineering can be employed to produce a more suitable habit.[18]

-

Intellectual Property: The discovery and characterization of novel polymorphic forms can be a valuable source of intellectual property, extending the patent life of a drug.[14]

Conclusion

While a definitive crystal structure for this compound is not yet in the public domain, a thorough analysis based on the principles of crystal engineering and data from analogous structures provides a strong predictive framework for its solid-state behavior. The interplay of robust N-H···N hydrogen bonding, directional halogen bonding, and π-π stacking is expected to define its crystal packing. A comprehensive experimental investigation employing single-crystal and powder X-ray diffraction, microscopy, and thermal analysis is imperative to fully characterize its potential for polymorphism and to control its crystal morphology. Such a deep understanding of the solid state is not merely foundational science but a critical enabler for the successful translation of this promising scaffold from a laboratory curiosity to a viable therapeutic agent.

References

-

Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm.

-

Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. ResearchGate.

-

Koranne, S., et al. (2021). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research.

-

Shete, A., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.

-

Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development.

-

Tartara, F., et al. (2014). Impact of crystal polymorphism on the systemic bioavailability of rifaximin in rats. Dove Medical Press.

-

Kavanagh, O. F., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design.

-

Kumar, V., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing.

-

Kumar, L., & Bansal, A. K. (2015). Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms. Therapeutic Delivery.

-

Slideshare. (n.d.). crystal morphology and variations in preformulation studies of drugs.

-

Zhang, Y., et al. (2021). Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate. Pharmaceutics.

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules.

-

National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

-

Koranne, S., et al. (2025). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. ResearchGate.

-

Encyclopedia.pub. (2022). Relevance of Crystal Forms in the Pharmaceutical Field.

-

Kavanagh, O. F., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. PMC - NIH.

-

National Center for Biotechnology Information. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem.

-

National Center for Biotechnology Information. (n.d.). 4-amino-2-bromo-6-(trimethylsilylmethyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one. PubChem.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-6-methylpyridin-2-amine. PubChem.

-

Dilshad, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. ResearchGate.

-

Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central.

-

BLD Pharm. (n.d.). 4-Bromo-6-methylpyrimidin-2-amine.

-

LabXchange. (n.d.). Understanding X-Ray Crystallography Structures.

-

MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives.

-

Guidechem. (n.d.). 2,4-Diamino-6-chloropyrimidine.

-

Wikipedia. (n.d.). X-ray crystallography.

-

Guidechem. (n.d.). 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki.

-

Wikipedia. (n.d.). Pyrimidine.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 4. dovepress.com [dovepress.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. crystal morphology and variations in preformulation studies of drugs | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 11. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 19. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. LabXchange [labxchange.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Amino-6-bromo-2-methylpyrimidine and Its Derivatives

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, pyrimidines are inherently recognized by biological systems, making their derivatives prime candidates for therapeutic intervention.[1] This guide delves into the latent therapeutic potential of a specific, functionalized pyrimidine, 4-Amino-6-bromo-2-methylpyrimidine . While this compound is primarily a synthetic intermediate, its strategic substitution pattern—a nucleophilic amino group and a reactive bromo substituent—renders it an exceptionally versatile building block for the synthesis of potent, biologically active molecules. We will explore its role as a precursor to novel therapeutics, with a particular focus on the development of anticancer agents, specifically tyrosine kinase inhibitors. This document will serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem CID 56965719[2][3] |

| Molecular Weight | 188.03 g/mol | PubChem CID 56965719[2][3] |

| IUPAC Name | 6-bromo-2-methylpyrimidin-4-amine | PubChem CID 56965719[2][3] |

| CAS Number | 1161763-15-0 | PubChem CID 56965719[3] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar organic solvents |

Synthesis of the Core Scaffold: this compound

The availability of a reliable synthetic route to this compound is the first critical step in harnessing its potential. While various methods for the synthesis of substituted pyrimidines exist, a common and effective strategy involves a two-step process: the initial synthesis of a pyrimidinol precursor, followed by bromination.

Synthesis of 4-Amino-6-hydroxy-2-methylpyrimidine

The precursor, 4-Amino-6-hydroxy-2-methylpyrimidine, can be synthesized via the condensation of a C3 synthon with an amidine. A well-established method involves the reaction of acetamidinium chloride with a malonic ester derivative in the presence of a base.[4]

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in absolute methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Addition of Reagents: To the cooled solution, add dimethyl malonate followed by acetamidine hydrochloride portion-wise, maintaining the temperature below 5°C.[4]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25°C). Stir vigorously for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After completion, remove the methanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of 4-Amino-6-hydroxy-2-methylpyrimidine will form.[4]

-

Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to ensure complete crystallization.[4] Collect the solid by vacuum filtration, wash with cold water and then cold methanol, and dry under vacuum to yield the desired product.

Bromination of 4-Amino-6-hydroxy-2-methylpyrimidine

The hydroxy group of the pyrimidinol can be converted to a bromo group using a suitable brominating agent. A common method for similar substrates involves the use of phosphoryl bromide or a mixture of phosphorus oxychloride and a bromide salt. A more direct approach for analogous structures is the use of N-bromosuccinimide (NBS).[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-Amino-6-hydroxy-2-methylpyrimidine in a suitable solvent such as dichloromethane or acetonitrile.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.[5] The reaction is typically stirred for several hours.

-

Monitoring: The reaction progress should be monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.[5]

Potential Biological Activities: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a scaffold for generating a diverse library of compounds with significant biological activities. The presence of the bromine atom at the 6-position is particularly advantageous for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl and heteroaryl moieties.[1][6][7]

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research points to the potential of bromo-pyrimidine derivatives as potent inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8][9][10] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

Focus: Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Several studies have demonstrated that 5-bromo-pyrimidine derivatives are effective inhibitors of the Bcr-Abl kinase.[9][10] The general synthetic strategy involves the derivatization of a bromo-pyrimidine core, often starting from a di- or tri-halopyrimidine. The 4-amino group of our title compound can be used to introduce further diversity.

Logical Workflow for Derivative Synthesis and Evaluation

Caption: Workflow for the development of kinase inhibitors.

A series of novel 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent Bcr/Abl kinase inhibitors.[9] Several of these compounds exhibited significant cytotoxic activity against the K562 human chronic myeloid leukemia cell line.[9] These findings strongly suggest that derivatives of this compound could also exhibit potent anticancer activity by targeting key kinases in cancer signaling pathways.

Potential Antimicrobial Activity

Pyrimidine derivatives are also well-documented for their antimicrobial properties.[11] The structural diversity that can be achieved by modifying the this compound core makes it an attractive starting point for the development of new antimicrobial agents. The synthesis of various substituted pyrimidines has led to the discovery of compounds with promising antibacterial activity.[11]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel derivatives of this compound, standardized and robust in vitro assays are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][12]

Step-by-Step MTT Assay Protocol

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible.[12]

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Several commercial kits are available for measuring kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Step-by-Step Kinase Inhibition Assay Protocol

-

Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase (e.g., Bcr-Abl), the kinase substrate, and ATP in the appropriate kinase buffer.[7]

-

Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control (vehicle) and a no-enzyme control.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][13]

Step-by-Step Broth Microdilution Protocol

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its facile synthesis and the presence of two key functional groups for derivatization make it an ideal starting point for the generation of compound libraries with diverse biological activities. The strong evidence for the anticancer potential of bromo-pyrimidine derivatives, particularly as tyrosine kinase inhibitors, highlights a promising avenue for future research and development. The experimental protocols provided in this guide offer a clear and actionable framework for synthesizing and evaluating novel compounds derived from this versatile scaffold. As the quest for novel therapeutics continues, the exploration of such foundational molecules will undoubtedly play a pivotal role in the discovery of the next generation of life-saving drugs.

References

- Kumar, A. et al. (2021). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127763.

-

Kumar, A. et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 666-681. [Link]

- Kumar, A. et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- ATCC. (n.d.).

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- BenchChem. (2025).

- BenchChem. (2025). Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965719, this compound. [Link]

- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.

-

Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Kamijo, S., & Yamamoto, Y. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]

- Melguizo, M. et al. (2009). trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374.

- Biosynth. (n.d.). 4-Amino-6-hydroxy-2-methylpyrimidine.

- Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). Impactfactor.org.

- TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Sigma-Aldrich. (n.d.). Kinase Assay Kit.

-

PubChem. (n.d.). This compound. [Link]

- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.

- PrepChem.com. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.

- Kalluraya, B. et al. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66.

-

Melguizo, M. et al. (2009). trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. National Center for Biotechnology Information. [Link]

Sources

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. This compound | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

"4-Amino-6-bromo-2-methylpyrimidine" role in medicinal chemistry.

An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine in Medicinal Chemistry

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Among the vast arsenal of pyrimidine-based building blocks, This compound stands out as a particularly versatile and strategic intermediate. Its unique trifecta of functional groups—a nucleophilic amino group, a reactive bromo handle, and a modulating methyl group—provides an exceptional platform for the synthesis of diverse compound libraries. This technical guide, intended for drug discovery professionals, delves into the synthesis, reactivity, and strategic application of this scaffold, with a primary focus on its role in the development of protein kinase inhibitors. We will explore the causality behind its synthetic utility and provide field-proven insights into its application in modern drug discovery workflows.

Core Characteristics and Synthesis

A thorough understanding of a building block's fundamental properties is paramount to its effective utilization in a synthetic campaign.

Physicochemical Properties

The properties of this compound make it well-suited for a variety of common organic reactions used in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem CID: 56965719[2] |

| Molecular Weight | 188.03 g/mol | PubChem CID: 56965719[2] |

| XLogP3 | 1.3 | PubChem CID: 56965719[2] |

| IUPAC Name | 6-bromo-2-methylpyrimidin-4-amine | PubChem CID: 56965719[2] |

| CAS Number | 1161763-15-0 | PubChem CID: 56965719[2] |

| Physical Form | Solid | AstaTech, Inc. |

Synthetic Strategy

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves the bromination of a readily available pyrimidinone precursor. The causality behind this approach lies in the activation of the pyrimidine ring for electrophilic attack upon tautomerization of the hydroxyl group.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic route via bromination of a pyrimidinol precursor.

The choice of a potent brominating agent like phosphorus oxybromide (POBr₃) is critical for efficiently converting the relatively unreactive hydroxyl group into a bromo group on the electron-deficient pyrimidine ring.

Chemical Reactivity: The Cornerstone of Versatility

The true power of this compound in drug discovery stems from the reactivity of the C6-bromo substituent. This position is highly amenable to modern cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.

The electron-withdrawing nature of the two ring nitrogens makes the C6 position electron-deficient, thereby facilitating two key reaction classes:

-

Oxidative Addition: The C-Br bond readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The activated ring allows for direct displacement of the bromide by potent nucleophiles, though this is often less versatile than palladium-catalyzed methods.[1][3]

The diagram below illustrates the principal synthetic transformations.

Caption: Key synthetic transformations of this compound.

These reactions, particularly Suzuki and Buchwald-Hartwig couplings, are the workhorses of modern medicinal chemistry, valued for their functional group tolerance, reliability, and broad substrate scope.[4][5][6] They empower chemists to rapidly generate analogs and build structure-activity relationships (SAR).

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a major class of drug targets, particularly in oncology. A significant portion of clinically approved kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP to bind to the enzyme's "hinge" region.[7] The 2,4-diaminopyrimidine scaffold is a quintessential hinge-binder, capable of forming one or two crucial hydrogen bonds with the backbone of the kinase hinge.[7]

This compound is an ideal starting point for constructing libraries of potent and selective kinase inhibitors. The C4-amino group serves as a primary hinge-binding element, while the C6 position, modified via cross-coupling, allows for the introduction of moieties that project into the solvent-exposed region, driving potency and selectivity.[8][9]

Caption: The 2,4-diaminopyrimidine scaffold forming key hydrogen bonds.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Library Precursor

This protocol describes a self-validating, two-step workflow to diversify the this compound core, representative of a typical library synthesis campaign.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Objective: To install a substituted aryl group at the C6 position.

-

Rationale: This reaction establishes the core scaffold that will be further functionalized. The choice of boronic acid is critical for exploring SAR in the solvent-front region of the kinase.

-

Methodology:

-

To a reaction vial purged with nitrogen, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.5 eq).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-6-aryl-2-methylpyrimidine intermediate.

-

Step 2: Buchwald-Hartwig Amination (Hypothetical - on a related scaffold)

-

Objective: To install a secondary amino group, creating the final 2,4-diaminopyrimidine hinge-binder. (Note: This step is shown on a related dichloropyrimidine for illustrative purposes, as our starting material already contains the C4-amino group. The principle remains the same for functionalizing a C4-chloro position.)[6]

-

Rationale: This step completes the pharmacophore required for hinge binding and introduces a vector for further SAR exploration.

-

Methodology (Illustrative):

-

To a reaction vial purged with nitrogen, add the 4-chloro-6-aryl-2-methylpyrimidine intermediate (1.0 eq), the desired amine (1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., Cs₂CO₃, 2.0 eq).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat to 90-110 °C with stirring. Monitor reaction progress by LC-MS.

-

Upon completion, cool the reaction and filter through a pad of celite to remove inorganic salts and catalyst residue.

-

Concentrate the filtrate and purify the crude product via flash chromatography or preparative HPLC to yield the target compound.

-

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituent introduced at the C6 position of the pyrimidine ring is a powerful strategy for optimizing inhibitor potency and selectivity. The data below represents a hypothetical SAR table for a series of analogs targeting a generic kinase, illustrating the iterative nature of lead optimization.

| Compound ID | R Group (at C6) | IC₅₀ (nM) | Rationale / Insight |

| Lead-01 | Phenyl | 520 | Initial hit, provides a baseline for potency. |

| Lead-02 | 4-Fluorophenyl | 250 | Introduction of a halogen bond acceptor improves potency. |

| Lead-03 | 3-Methoxyphenyl | 110 | Methoxy group likely forms a favorable interaction in a specific pocket. |

| Lead-04 | 4-(Morpholino)phenyl | 25 | The morpholino group extends into the solvent region, picking up a key polar interaction and improving physicochemical properties. |

| Lead-05 | 2-Naphthyl | >1000 | Increased steric bulk is detrimental to binding in the ATP pocket. |

This systematic approach, enabled by the reliable reactivity of the this compound scaffold, is fundamental to converting a weakly active "hit" into a potent and drug-like "lead" candidate.

Conclusion